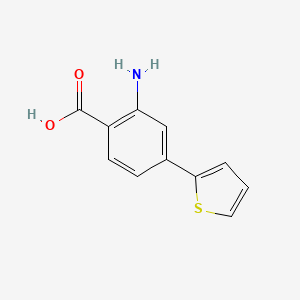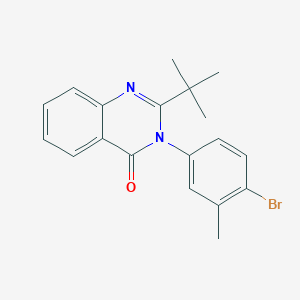
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide, also known as ACSSP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. ACSSP has been found to exhibit potent biological activity and has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Asmaa M. Fahim and Mona A. Shalaby (2019) highlights the synthesis of novel benzenesulfonamide derivatives and their evaluation for antitumor activity. This research emphasizes the chemical reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles, leading to compounds with significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study further discusses the potential interaction of these compounds with biological targets, supported by comprehensive theoretical and experimental analysis (Fahim & Shalaby, 2019).
Anticancer Activity
Research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including a focus on N-substituted derivatives for Alzheimer's disease treatment, indicates the potential drug candidacy of these compounds. The synthesis process involves several steps, leading to compounds evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their role in Alzheimer's disease management (Rehman et al., 2018).
Inhibition of Tumor-Associated Isozyme IX
A study conducted by M. Ilies et al. (2003) delves into the inhibition of the tumor-associated isozyme carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This research presents a detailed CA IX inhibition study, revealing leads that suggest the possibility of designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Antiviral and Antimicrobial Properties
Another study focuses on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity, particularly against the tobacco mosaic virus. This research underscores the potential of these compounds in developing new antiviral agents (Chen et al., 2010). Additionally, the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, including those containing a 4-acetylphenyl fragment, have been investigated, revealing their potential in combating bacterial and fungal infections (Baranovskyi et al., 2018).
Molecular Structure and In Vitro Cytotoxicity
Research on 3-chloro-N-(4-sulfamoylphenethyl)propanamide explores its molecular structure, spectroscopic characterization, and in vitro cytotoxicity, providing insights into its potential therapeutic applications (Durgun et al., 2016).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYAJTIBAIMVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)
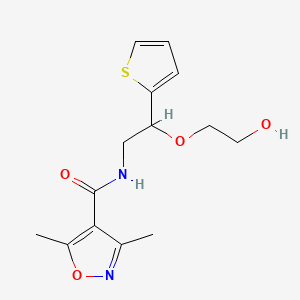
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)
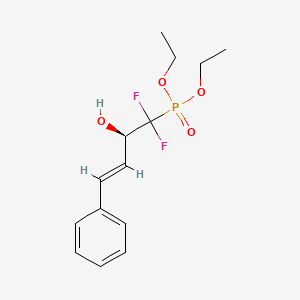

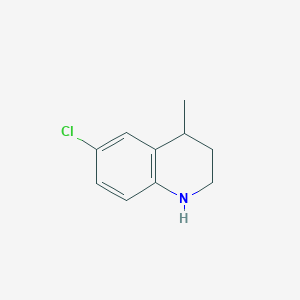

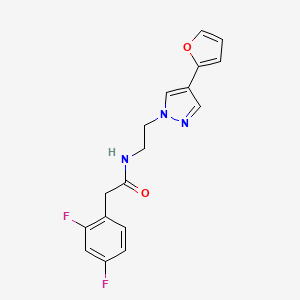

![1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2766358.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2766360.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)
